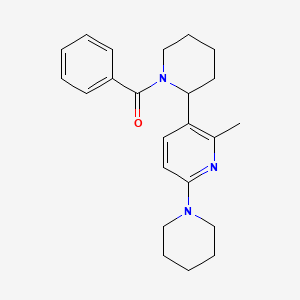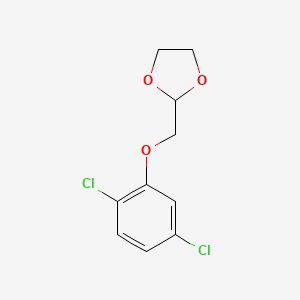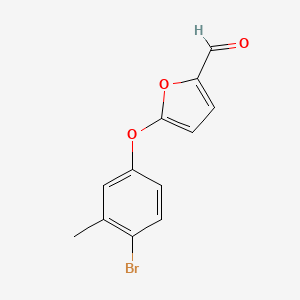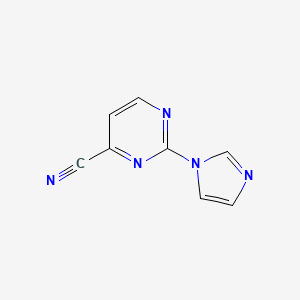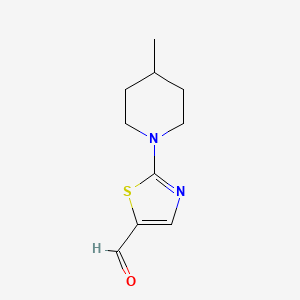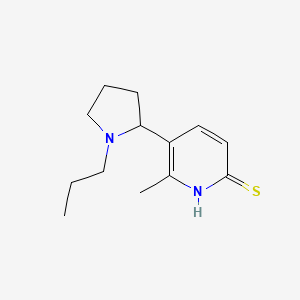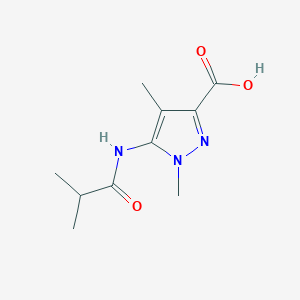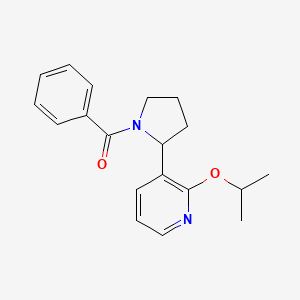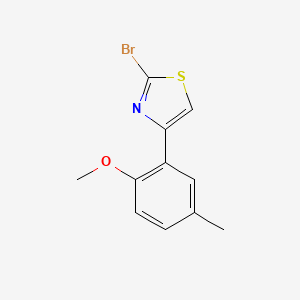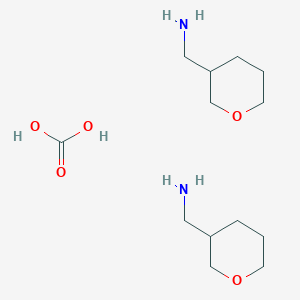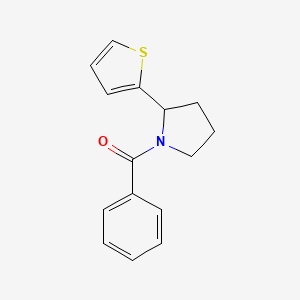![molecular formula C11H10N2O2 B11807951 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole](/img/structure/B11807951.png)
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole is a chemical compound that features a unique structure combining a dihydrobenzo dioxin moiety with an imidazole ring
Preparation Methods
The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole typically involves several steps:
Starting Material: The synthesis begins with 2,3-dihydrobenzo[b][1,4]dioxin-6-yl as the starting material.
Alkylation: The phenolic hydroxyl group of the starting material is alkylated.
Azidation: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing side reactions.
Chemical Reactions Analysis
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Reagents and Conditions: Common reagents include acids, bases, and solvents like ethanol and chloroform.
Major products formed from these reactions include oxidized or reduced derivatives and substituted imidazole compounds.
Scientific Research Applications
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an immunomodulator and anticancer agent.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: Its unique structure makes it suitable for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit specific enzymes involved in cancer progression, thereby exerting its anticancer effects . The pathways involved include the modulation of signaling pathways like Wnt/β-catenin .
Comparison with Similar Compounds
Similar compounds to 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-imidazole include:
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo dioxin moiety but differ in their functional groups.
1,3,4-Oxadiazole derivatives: These compounds have a five-membered ring with nitrogen and oxygen atoms, offering different reactivity and applications.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole |
InChI |
InChI=1S/C11H10N2O2/c1-2-10-11(15-4-3-14-10)5-8(1)9-6-12-7-13-9/h1-2,5-7H,3-4H2,(H,12,13) |
InChI Key |
YOLMYBDJHDLKLX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CN=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


